

physical and chemical properties of 2,3,5-Trichloro-1,4-benzoquinone

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Compound of Interest

Compound Name: 2,3,5-Trichloro-1,4-benzoquinone

Cat. No.: B1196591

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An In-depth Technical Guide to 2,3,5-Trichloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloro-1,4-benzoquinone is a halogenated aromatic compound belonging to the quinone family. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of $-\text{CH}=\text{}$ groups into $-\text{C}(=\text{O})-$ groups with any necessary rearrangement of double bonds. The addition of electron-withdrawing halogen atoms, such as chlorine, to the benzoquinone structure significantly enhances its chemical reactivity and biological activity compared to the parent 1,4-benzoquinone.^[1] This increased reactivity makes **2,3,5-Trichloro-1,4-benzoquinone** a valuable intermediate and building block in organic synthesis for the construction of more complex molecules, including precursors for potential antimicrobial and cytotoxic agents.^[1] Its strong oxidizing properties, a result of the electron-withdrawing nature of the three chlorine atoms, also make it a subject of interest in electrochemistry and materials science.^[1]

Core Physical and Chemical Properties

2,3,5-Trichloro-1,4-benzoquinone presents as a yellow crystalline solid.^[2] Its fundamental structure consists of a six-membered carbon ring (a cyclohexadiene-1,4-dione) with two ketone

groups at the 1 and 4 positions and three chlorine atoms at the 2, 3, and 5 positions.[1]

Table 1: Physical and Chemical Properties of **2,3,5-Trichloro-1,4-benzoquinone**

Property	Value	Source
CAS Number	634-85-5	[1]
Molecular Formula	C ₆ HCl ₃ O ₂	[2]
Molecular Weight	211.4 g/mol	[1]
Appearance	Yellow crystalline solid	[2]
Melting Point	169-170 °C	[2]
Boiling Point	255.3 °C at 760 mmHg	[2]
Density	1.69 g/cm ³	[2]
Flash Point	105 °C	[2]
Solubility	Soluble in chloroform and ligroin (for recrystallization)	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,3,5-Trichloro-1,4-benzoquinone**.

Table 2: Spectroscopic Data Summary

Technique	Key Features
^1H NMR	Exhibits a single, simple signal for the lone proton on the quinone ring at the C6 position. This proton is significantly deshielded and appears in the downfield region of the spectrum due to the electron-withdrawing effects of the adjacent carbonyl groups and chlorine atoms. ^[1]
^{13}C NMR	The spectrum shows six distinct signals, corresponding to the six unique carbon environments within the molecule (two carbonyl carbons and four sp^2 carbons of the ring).
Mass Spectrometry (MS)	The mass spectrum is characterized by a distinct isotopic pattern for the molecular ion peak (M^+) and its fragments. This is due to the presence of three chlorine atoms, which have two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. ^[1] Common fragmentation pathways include the loss of carbon monoxide (CO) and chlorine radicals ($\text{Cl}\cdot$). ^[1]
Infrared (IR) Spectroscopy	The IR spectrum would prominently feature strong absorption bands characteristic of the $\text{C}=\text{O}$ (carbonyl) groups of the quinone ring, typically in the range of $1650\text{--}1700\text{ cm}^{-1}$. Absorptions for the $\text{C}=\text{C}$ double bonds and $\text{C}-\text{Cl}$ bonds would also be present.

Experimental Protocols

Synthesis: Chlorination of Hydroquinone (Adapted from Tetrachloro-1,4-benzoquinone Synthesis)

While **2,3,5-Trichloro-1,4-benzoquinone** is often an intermediate in the synthesis of the fully chlorinated tetrachloro-1,4-benzoquinone, its synthesis can be achieved by carefully controlling

the chlorination of hydroquinone. The following is an adapted, illustrative protocol based on procedures for preparing highly chlorinated quinones.[2][3]

Objective: To synthesize **2,3,5-Trichloro-1,4-benzoquinone** by the controlled chlorination of hydroquinone.

Materials:

- Hydroquinone
- Concentrated Hydrochloric Acid (30-37%)
- Chlorine Gas (Cl_2)
- Iron(III) chloride (FeCl_3) as a catalyst (optional)
- Water
- Nitrogen gas for inert atmosphere

Procedure:

- A multi-necked, jacketed glass reactor is charged with a 4- to 6-fold molar quantity of concentrated hydrochloric acid relative to the total amount of hydroquinone to be used. A catalytic amount of FeCl_3 can be added.
- The system is flushed with nitrogen.
- An initial portion of hydroquinone (approx. 1/3 of the total) is added to the stirred hydrochloric acid.
- Chlorine gas is introduced into the solution at a controlled rate, maintaining the temperature between 20-50°C. The reaction is exothermic and requires cooling.
- The reaction mixture will form a suspension, which may change in color and consistency.
- The remaining hydroquinone is added portion-wise while continuing the introduction of chlorine gas.

- To control the reaction and avoid over-chlorination to the tetrachloro- derivative, the total molar equivalent of chlorine gas should be carefully metered (theoretically 3 moles of Cl_2 per mole of hydroquinone, though empirical adjustment is necessary).
- The temperature is gradually raised to 80-90°C towards the end of the reaction to ensure completion.
- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the desired trichloro- product and minimize byproducts.
- Once the reaction is deemed complete, the mixture is cooled to room temperature.
- The solid product is isolated by filtration, washed with cold water to remove excess acid, and then dried under vacuum.

Purification: Recrystallization

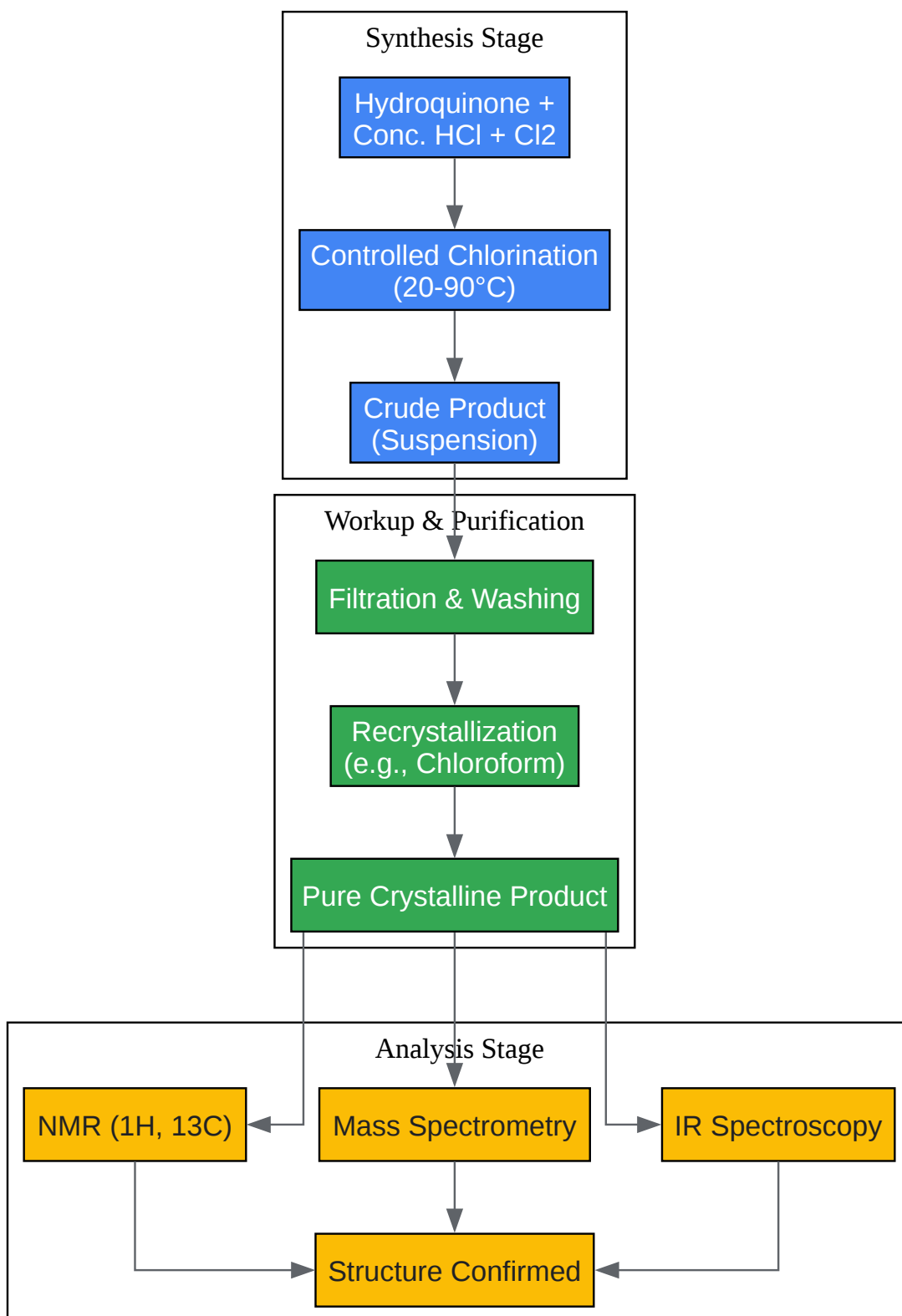
The crude product obtained from the synthesis can be purified by recrystallization.

Procedure:

- Dissolve the crude **2,3,5-Trichloro-1,4-benzoquinone** in a minimum amount of hot solvent, such as chloroform or ligroin.^[2]
- Hot-filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified yellow crystals by filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Experimental and Logical Workflows

The general process for synthesizing, purifying, and analyzing **2,3,5-Trichloro-1,4-benzoquinone** can be visualized as a straightforward workflow.



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Workflow for Synthesis and Analysis

Biological Activity and Signaling Pathways

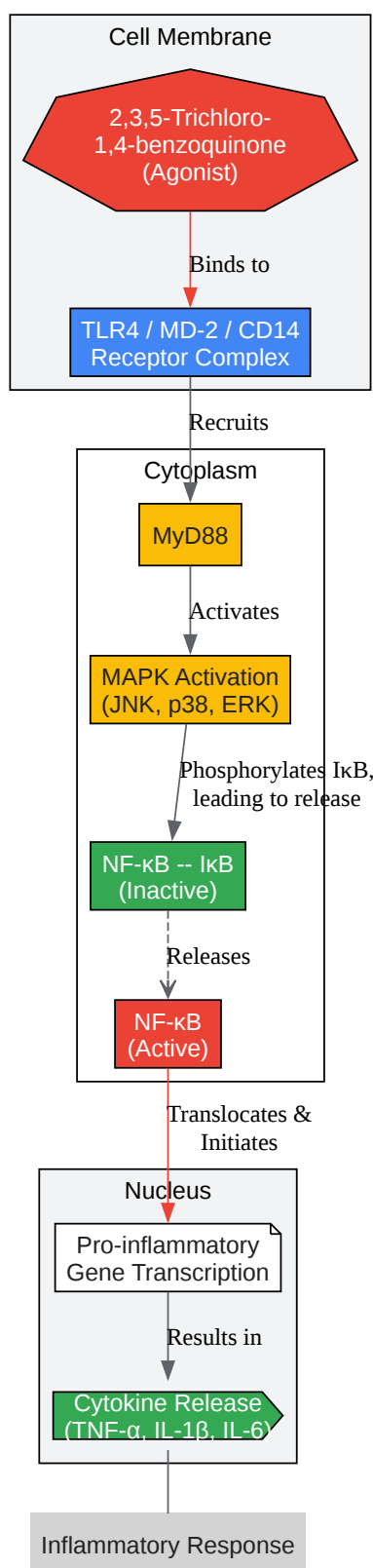
Halogenated benzoquinones are recognized for their heightened biological activity, which stems from their enhanced reactivity.^[1] While specific pathways for **2,3,5-Trichloro-1,4-benzoquinone** are not extensively documented in readily available literature, studies on the closely related compound tetrachloro-p-benzoquinone (TCBQ) provide significant insight into a likely mechanism of action.

Research has shown that TCBQ can trigger inflammation and neurological dysfunction through the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune system. The study indicated that TCBQ exposure leads to an increased expression of TLR4 and its key downstream adaptor protein, MyD88 (Myeloid differentiation primary response 88).

The proposed mechanism involves the following steps:

- **Recognition:** TCBQ (the agonist) is recognized by the TLR4 receptor complex on the cell surface, which includes the co-receptors MD-2 and CD14.
- **Complex Formation:** This recognition leads to the formation of an activated TLR4/MD-2/CD14 complex.
- **Adaptor Recruitment:** The activated receptor complex recruits intracellular adaptor proteins. The primary pathway involves the recruitment of MyD88.
- **Downstream Kinase Activation:** The MyD88-dependent pathway leads to the phosphorylation and activation of MAP kinases (MAPK), such as JNK, p38, and ERK.
- **Transcription Factor Activation:** These kinases, in turn, activate transcription factors like NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells).
- **Inflammatory Response:** Activated NF- κ B translocates to the nucleus and induces the transcription of pro-inflammatory genes, leading to the release of cytokines (e.g., TNF- α , IL-1 β , IL-6), which mediate the inflammatory response.

Given the structural similarity, it is highly plausible that **2,3,5-Trichloro-1,4-benzoquinone** could engage in similar biological interactions.



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Proposed TLR4 Signaling Pathway

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Phone: (601) 213-4426

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